MeOEt(-2)Ribf5I(b)-thymin-1-yl

Catalog No.
S13955059
CAS No.
M.F
C13H19IN2O6
M. Wt
426.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MeOEt(-2)Ribf5I(b)-thymin-1-yl

Product Name

MeOEt(-2)Ribf5I(b)-thymin-1-yl

IUPAC Name

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C13H19IN2O6

Molecular Weight

426.20 g/mol

InChI

InChI=1S/C13H19IN2O6/c1-7-6-16(13(19)15-11(7)18)12-10(21-4-3-20-2)9(17)8(5-14)22-12/h6,8-10,12,17H,3-5H2,1-2H3,(H,15,18,19)/t8-,9-,10-,12-/m1/s1

InChI Key

MJUUXYHNHGVDHQ-DNRKLUKYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OCCOC

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)OCCOC

MeOEt(-2)Ribf5I(b)-thymin-1-yl is a complex organic compound that features a unique structure, including a ribofuranosyl moiety and a thymine base. The presence of the methoxyethyl group (MeOEt) suggests potential applications in medicinal chemistry, particularly in the development of nucleoside analogs. This compound's structural characteristics may impart distinctive chemical and biological properties, making it an interesting subject for research.

  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions, particularly involving the ribofuranosyl group, which can be replaced by other nucleophiles under suitable conditions.
  • Deprotection Reactions: If protective groups are present, they can be removed to yield more reactive species for further synthetic applications.
  • Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, potentially altering its biological activity.

These reactions are essential for synthesizing derivatives that could enhance the compound's efficacy or modify its properties for specific applications.

Research on MeOEt(-2)Ribf5I(b)-thymin-1-yl indicates potential biological activities:

  • Antiviral Properties: Compounds with similar structural features often exhibit antiviral activity, particularly against RNA viruses. This suggests that MeOEt(-2)Ribf5I(b)-thymin-1-yl may have therapeutic potential in treating viral infections.
  • Antitumor Activity: The thymine component may contribute to interactions with DNA and RNA, possibly leading to antitumor effects, as many nucleoside analogs serve as chemotherapeutic agents.
  • Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes involved in nucleotide metabolism, which is a common mechanism for many nucleoside analogs.

Synthesis of MeOEt(-2)Ribf5I(b)-thymin-1-yl typically involves several steps:

  • Formation of Ribofuranosyl Derivative: Starting from ribose or ribofuranose, protective groups may be introduced to facilitate subsequent reactions.
  • Coupling with Thymine: The ribofuranosyl derivative is coupled with thymine through glycosidic bond formation, usually facilitated by activating agents such as phosphoramidites.
  • Introduction of Methoxyethyl Group: The methoxyethyl group can be added via alkylation reactions using suitable alkylating agents.
  • Purification: Final purification steps often involve chromatography techniques to isolate the desired product.

MeOEt(-2)Ribf5I(b)-thymin-1-yl has several potential applications:

  • Pharmaceutical Development: Its structure suggests use in developing antiviral and anticancer drugs.
  • Biochemical Research: It can serve as a tool for studying nucleotide metabolism and enzyme interactions.
  • Nucleic Acid Research: This compound may be employed in the synthesis of modified oligonucleotides for therapeutic or diagnostic purposes.

Interaction studies are crucial for understanding how MeOEt(-2)Ribf5I(b)-thymin-1-yl interacts with biological macromolecules:

  • Binding Affinity Studies: Evaluating its binding affinity to viral RNA polymerases or DNA polymerases can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how well the compound is taken up by cells can inform its bioavailability and therapeutic potential.
  • In Vitro Assays: Conducting assays to assess its effect on cell viability and proliferation can elucidate its biological activity.

Several compounds share structural similarities with MeOEt(-2)Ribf5I(b)-thymin-1-yl. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
2'-DeoxycytidineNucleoside structureUsed in antiviral therapies; has different base.
2'-DeoxyadenosineNucleoside structureCritical in energy transfer; different base pairing.
AcyclovirContains a purine baseAntiviral drug specifically targeting herpes viruses.
ZidovudineNucleoside analog with antiviral propertiesUsed for HIV treatment; lacks ribose oxygen.

MeOEt(-2)Ribf5I(b)-thymin-1-yl is unique due to its specific methoxyethyl substitution and thymine base, which may confer distinct biological activities compared to these similar compounds. Its potential applications in antiviral and anticancer therapies make it a valuable candidate for further research.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.02878 g/mol

Monoisotopic Mass

426.02878 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

Explore Compound Types